3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline
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Overview
Description
3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline is a small molecule inhibitor known for its potential therapeutic effects in various diseases. This compound has garnered interest due to its unique chemical structure and biological activity, making it a subject of study in multiple scientific fields.
Preparation Methods
The synthesis of 3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline typically involves several steps, including the formation of the quinoline core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation under mild and functional group tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired product.
Chemical Reactions Analysis
3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying cellular processes and signaling pathways.
Medicine: It has potential therapeutic effects and is being investigated for its role in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline involves its interaction with specific molecular targets and pathways. As a small molecule inhibitor, it binds to target proteins, thereby modulating their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular processes, ultimately resulting in therapeutic effects.
Comparison with Similar Compounds
3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and have various pharmacological applications.
Quinoline derivatives: These compounds have a quinoline core and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-3-17-7-10-19(11-8-17)29(26,27)22-16-24-21-12-9-18(28-2)15-20(21)23(22)25-13-5-4-6-14-25/h7-12,15-16H,3-6,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUURBNOWMXGEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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